N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide
Description
This compound is a benzamide derivative featuring a 4-(diethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety attached to the amide nitrogen.
Properties
Molecular Formula |
C23H30N2O4S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C23H30N2O4S/c1-4-24(5-2)20-11-9-18(10-12-20)16-25(21-13-14-30(27,28)17-21)23(26)19-7-6-8-22(15-19)29-3/h6-12,15,21H,4-5,13-14,16-17H2,1-3H3 |
InChI Key |
ZENOIAIMKCOBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methoxybenzoyl Chloride
Starting material : 3-Methoxybenzoic acid (CAS 586-38-9).
Procedure :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | Dichloromethane |
| Catalyst | None |
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Method A (Oxidation of Tetrahydrothiophene-3-amine) :
-
Oxidize tetrahydrothiophene-3-amine with oxone (2.2 eq) in THF/water (3:1) at 25°C for 12 hours.
-
Isolate via extraction (ethyl acetate) and column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 78%.
Method B (Direct Sulfonation) :
-
Treat tetrahydrothiophene-3-amine with H₂O₂ (30%) and acetic acid at 80°C for 6 hours.
Yield : 65% (lower due to overoxidation side reactions).
Optimization Insight : Method A offers higher reproducibility and reduced byproducts.
Coupling of Fragments
Amidation Protocol :
-
Combine 3-methoxybenzoyl chloride (1.0 eq) and 1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq) in DCM.
-
Add triethylamine (2.0 eq) as a base; stir at 25°C for 6 hours.
-
Purify via recrystallization (ethanol/water).
Yield : 85–88%.
Alternative Approach : Use EDC/HOBt coupling in DMF for sterically hindered amines.
Introduction of 4-(Diethylamino)benzyl Group
Reductive Amination :
-
React intermediate amide with 4-(diethylamino)benzaldehyde (1.2 eq) in methanol.
-
Add NaBH₃CN (1.5 eq) and stir at 25°C for 12 hours.
-
Isolate via solvent evaporation and silica gel chromatography.
Yield : 70–75%.
Side Reaction Note : Over-alkylation is minimized by controlling aldehyde stoichiometry.
Comparative Analysis of Methods
Table 1: Key Reaction Parameters and Yields
| Step | Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfone Synthesis | Oxone oxidation | THF/water | - | 78 |
| Amidation | EDC/HOBt | DMF | EDC, HOBt | 82 |
| Reductive Amination | NaBH₃CN | Methanol | - | 75 |
Industrial-Scale Optimization
Nitration and Etherification (Patent CN105753731A)
Catalytic Hydrogenation (Patent WO2022056100A1)
-
Use of Raney nickel under H₂ (13 kg pressure) at 80–105°C achieved full reduction of nitro intermediates.
Challenges and Solutions
Sulfone Stability
Byproduct Formation
-
Issue : Over-alkylation during reductive amination.
-
Mitigation : Use substoichiometric aldehyde (1.1 eq) and low temperature.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methoxybenzamide moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Tetrahydrothiophene derivatives.
Substitution products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data Table: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Biological Activity
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 368.52 g/mol. Its structure includes a thiophene core, a diethylamino group, and a methoxybenzamide moiety, which contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O3S2 |
| Molecular Weight | 368.52 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Thiophene Core : This step involves the synthesis of the tetrahydrothiophene ring through cyclization reactions.
- Introduction of the Diethylamino Group : This is achieved via nucleophilic substitution reactions.
- Coupling with Benzamide : The final step involves coupling the synthesized intermediates to form the complete structure.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
- Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .
- Topoisomerase Inhibition : The compound may inhibit topoisomerase II, which is crucial for DNA replication and repair processes .
- Mitochondrial Activity : Some studies have reported stimulation of mitochondrial respiration by related compounds, indicating possible effects on cellular energy metabolism .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular targets such as enzymes and receptors may lead to modulation of various biochemical pathways.
Case Studies and Research Findings
Several research studies have explored the biological activity and therapeutic potential of similar compounds:
- A study on benzopsoralens indicated that compounds with diethylaminomethyl groups exhibited significant antiproliferative effects in vitro . This suggests that this compound could have similar properties.
- Research on related compounds indicated their ability to stimulate mitochondrial respiration and cause mitochondrial swelling, highlighting their potential role in metabolic modulation .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide?
- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and reagent stoichiometry. For example, using dichloromethane (CHCl) as a solvent in anhydrous conditions can enhance reaction efficiency, as demonstrated in analogous benzamide syntheses . Stepwise addition of acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) under ice-bath conditions minimizes side reactions. Yield improvements are achievable by replacing carbonate bases (e.g., KCO) with sodium pivalate, which reduces hydrolysis risks .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., diethylamino and sulfone groups) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions, as seen in related benzamide derivatives .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Conduct a hazard analysis for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable). Use fume hoods and personal protective equipment (PPE) during handling. Stability testing is mandatory: DSC analysis reveals decomposition risks under heating, requiring storage at ≤4°C in amber vials . Ames testing for mutagenicity (as performed for structurally similar anomeric amides) is advised due to potential genotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. For example:
- Purity Validation : Use HPLC (≥95% purity threshold) to rule out byproducts .
- Dose-Response Curves : Perform IC assays across multiple cell lines (e.g., cancer vs. non-cancerous) to contextualize activity .
- Mechanistic Studies : Probe target engagement via kinase inhibition assays or protein binding studies, as applied to related thiazole-benzamide hybrids .
Q. What computational approaches aid in predicting the compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites, leveraging InChI descriptors (e.g., sulfone group reactivity) .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions using SMILES strings .
- Molecular Dynamics : Simulate ligand-receptor binding for targets like G-protein-coupled receptors (GPCRs), guided by crystallographic data from related benzamides .
Q. How can researchers design experiments to probe the sulfone group’s role in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with sulfone replaced by sulfoxide or carbonyl groups. Compare bioactivity in assays (e.g., antimicrobial or antitumor) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when the sulfone interacts with target proteins .
- Metabolic Stability Assays : Assess oxidative metabolism of the sulfone moiety using liver microsomes .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under inert gas (N) to prevent hydrolysis .
- Stabilizer Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield labile groups (e.g., methoxybenzamide) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
